molecular formula C9H12O3 B13083050 (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B13083050
M. Wt: 168.19 g/mol
InChI Key: DLIRMZZSLZMVDL-VIFPVBQESA-N
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Description

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is a chiral dihydropyran derivative of high interest in organic synthesis and pharmaceutical research. Compounds based on the 3,4-dihydropyran-2-one scaffold, also known as enol δ-lactones, are recognized as versatile platforms for accessing functionalized enones, γ-lactones, and other complex structures, making them valuable building blocks in natural product synthesis . The cyclopropyl and carboxylic acid functional groups on the chiral dihydropyran ring provide multiple handles for further chemical modification, allowing researchers to create diverse libraries of compounds for screening. This structural motif is frequently explored in medicinal chemistry due to its presence in various biologically active molecules and pharmaceutical products . Pyran and dihydropyran derivatives are abundant in many natural products and are investigated for a wide range of applications, including use as synthetic reagents, polymers, and agrochemicals . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound in accordance with their institution's best laboratory practices.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-2-cyclopropyl-3,4-dihydropyran-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-8(11)9(7-3-4-7)5-1-2-6-12-9/h2,6-7H,1,3-5H2,(H,10,11)/t9-/m0/s1

InChI Key

DLIRMZZSLZMVDL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@](OC=C1)(C2CC2)C(=O)O

Canonical SMILES

C1CC(OC=C1)(C2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Two-Step Base and Acid Catalyzed Cyclization

A patented industrially scalable method describes the preparation of 3,4-dihydro-2H-pyran-2-carboxylic acid derivatives, which can be adapted for the cyclopropyl-substituted target compound. The method involves:

  • Step 1: Base-Promoted Reaction

    A phenol compound (bearing substituents such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups) reacts with a γ-butyrolactone derivative under alkaline conditions (using bases such as potassium hydride, sodium carbonate, or potassium carbonate). This reaction forms an intermediate open-chain compound.

    • Reaction conditions: Temperature range 10–100 °C, reaction time 1–24 hours.
    • Molar ratio of phenol to base: 1:1 to 10.
  • Step 2: Acid-Catalyzed Ring Closure

    The intermediate undergoes cyclization under acid catalysis to form the dihydropyran ring. Acid catalysts include Lewis acids like ZnCl₂, AlCl₃, FeCl₃, lanthanide chlorides, or strong protic acids such as concentrated sulfuric acid or trifluoromethanesulfonic acid.

    • Typical reaction temperature: Elevated temperatures (e.g., 75–150 °C).
    • Reaction time: Several hours (e.g., 8 hours).
    • The acid catalyst promotes ring closure and formation of the carboxylic acid group at the 2-position.

This method is noted for its simplicity, high yield, and suitability for large-scale industrial synthesis.

Specific Example for Methyl-Substituted Analog

In an example preparation of 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, trifluoromethanesulfonic acid was used as the acid catalyst at 75 °C, then heated to 150 °C for 8 hours. The reaction was quenched with dilute hydrochloric acid and extracted with dichloromethane, followed by recrystallization from ethanol to yield the product with 45% isolated yield. This demonstrates the feasibility of the acid-catalyzed ring closure step.

While the above method outlines the general preparation of 3,4-dihydro-2H-pyran-2-carboxylic acid derivatives, the introduction of the cyclopropyl group at the 2-position with (2S) stereochemistry typically requires:

  • Use of chiral starting materials or chiral catalysts to induce stereoselectivity.
  • Cyclopropanation reactions on appropriate precursors, such as alkenes or enol ethers, using reagents like diazo compounds with metal catalysts (e.g., Rh or Cu complexes) to install the cyclopropyl ring stereoselectively.
  • Alternatively, asymmetric hydrogenation or enzymatic resolution methods may be employed post-synthesis to enrich the (2S) enantiomer.

No direct detailed procedure for the cyclopropyl substitution was found in the reviewed patents, but standard asymmetric cyclopropanation techniques are applicable.

Comparative Data Table of Preparation Parameters

Parameter Description/Value Notes
Phenol compound substituents H, F, Cl, C1-C4 alkyl Substituents affect reactivity and yield
Base used Potassium hydride, sodium carbonate, potassium carbonate Base promotes ring opening and intermediate formation
Base to phenol molar ratio 1:1 to 10 Excess base may improve conversion
Reaction temperature (base step) 10–100 °C Controlled to optimize intermediate yield
Reaction time (base step) 1–24 hours Longer times favor completion
Acid catalyst ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄, trifluoromethanesulfonic acid Acid promotes ring closure
Acid-catalyzed cyclization temp 75–150 °C Higher temperatures accelerate ring closure
Cyclization reaction time ~8 hours Confirmed by TLC disappearance of intermediate
Yield of dihydropyran acid Up to 45% (example with methyl substituent) Varies with substituents and conditions

Research Findings and Industrial Relevance

  • The described two-step method is advantageous for industrial scale due to simple operation, readily available reagents, and cost-effectiveness.
  • The method provides high yields and purity suitable for pharmaceutical applications where the dihydropyran-2-carboxylic acid scaffold is a key intermediate.
  • The use of strong acid catalysts like trifluoromethanesulfonic acid enables efficient ring closure even with sterically demanding substituents.
  • Control of substituents on the phenol ring (e.g., fluorine para to hydroxyl) can influence reaction efficiency and product properties.
  • The stereochemical control for the (2S) enantiomer requires additional asymmetric synthesis steps beyond the basic cyclization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Drug Development

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid serves as a versatile scaffold in drug discovery. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties. Recent studies have indicated its potential use in developing drugs targeting various diseases, including cancer and infectious diseases.

Antimicrobial Activity

Research has shown that derivatives of dihydropyran compounds exhibit significant antimicrobial properties. For instance, modifications of (2S)-2-cyclopropyl derivatives have demonstrated efficacy against several bacterial strains, suggesting potential applications in antibiotic development .

Anticancer Research

Compounds similar to this compound have been investigated for their anticancer effects. Studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
Dihydropyran Derivative AAnticancer
Dihydropyran Derivative BAntiviral

Table 2: Synthesis Methods

MethodologyDescriptionReference
Organocatalytic SynthesisUtilizes NHC catalysis for efficient production
Traditional Synthetic RoutesMulti-step synthesis involving cyclization

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of (2S)-2-cyclopropyl derivatives against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 µg/ml .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of (2S)-2-cyclopropyl compounds could induce cell death in melanoma cells more effectively than in non-tumoral cells. The mechanism involved apoptosis, characterized by DNA fragmentation and increased expression of apoptotic markers .

Mechanism of Action

The mechanism of action of (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its uniqueness, we compare it with structurally related compounds from the provided evidence and broader chemical literature.

Core Scaffold: 3,4-Dihydro-2H-pyran

The simplest analog, 3,4-dihydro-2H-pyran (C₅H₈O, CAS 110-87-2), lacks the cyclopropyl and carboxylic acid groups . Key differences include:

  • Polarity: The absence of a carboxylic acid renders 3,4-dihydro-2H-pyran nonpolar, with low water solubility.
  • Applications : 3,4-Dihydro-2H-pyran is primarily used as a solvent or intermediate in organic synthesis, whereas the carboxylic acid in the target compound may enable salt formation or bioactive interactions.

Complex Pyran-Based Carboxylic Acids

highlights two derivatives with intricate substituents:

6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid :

  • Contains multiple hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the target compound.
  • The tetrahydro-2H-pyran-2-yl moiety introduces additional stereocenters, increasing conformational rigidity.

3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid :

  • Features a sulfated hydroxymethyl group, imparting strong acidity and water solubility.
  • The benzoic acid core contrasts with the cyclopropane-dihydropyran fusion in the target compound, leading to divergent electronic properties.

Comparative Data Table

Property/Compound (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic Acid 3,4-Dihydro-2H-pyran 6,7-Dihydroxy-...tetrahydrocyclopenta[c]pyran-4-carboxylic Acid
Molecular Formula C₉H₁₂O₃ C₅H₈O C₁₉H₂₈O₁₃
Key Functional Groups Cyclopropane, carboxylic acid Dihydropyran Hydroxyl, hydroxymethyl, carboxylic acid
Polarity Moderate (carboxylic acid dominates) Low High (multiple hydroxyl groups)
Water Solubility Moderate (pH-dependent deprotonation) Insoluble Highly soluble
Reactivity Strain-driven cyclopropane reactivity + acid-base reactions Electrophilic ring-opening Hydrogen bonding, glycosidic cleavage
Potential Applications Drug intermediates, chiral catalysts Solvent, synthesis intermediate Glycosidase inhibitors, biologics

Key Research Findings and Implications

Cyclopropane Influence: The strained cyclopropane ring in the target compound may enhance metabolic stability in drug design compared to non-cyclopropane analogs, as seen in studies on cyclopropane-containing pharmaceuticals .

Carboxylic Acid Utility : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved bioavailability, a feature absent in 3,4-dihydro-2H-pyran .

Stereochemical Specificity: The (2S) configuration may lead to enantioselective interactions in enzymatic systems, contrasting with non-chiral analogs like 3,4-dihydro-2H-pyran.

Biological Activity

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is a bicyclic compound characterized by a cyclopropyl group and a dihydropyran moiety. Its unique structure, particularly the presence of a carboxylic acid functional group, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's chemical formula is C9H12O3C_9H_{12}O_3, and its molecular weight is approximately 168.18 g/mol. The stereochemistry of the compound is specified as (2S), indicating the spatial arrangement of its substituents around the chiral center. This configuration is crucial for its biological interactions and activities.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including organocatalytic processes. These methods have been shown to yield high enantiomeric excesses and can be optimized for different substituents to enhance biological activity.

Antimicrobial Properties

Preliminary studies on related compounds indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also interact with bacterial targets.

Compound Activity Target
3-Hydroxy-4-methylpyranStrong antimicrobial activityBacterial cell wall synthesis
5-Methyl-3-pyroneAntimicrobial propertiesVarious bacterial strains
6-AcetylpyranUsed in flavoring; potential health benefitsNot specified

Enzyme Interaction Studies

Molecular docking studies suggest that this compound may interact with enzymes involved in metabolic pathways. For instance, it could potentially bind to DNA gyrase, similar to other compounds in its class that inhibit bacterial growth by disrupting DNA replication processes .

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial properties of various pyran derivatives found that compounds structurally related to this compound exhibited significant inhibition against specific bacterial strains. This indicates a potential pathway for further pharmacological exploration.
  • Molecular Dynamics Simulations : Simulations conducted on similar bicyclic compounds revealed stable interactions with DNA gyrase, suggesting that this compound may also stabilize its binding through hydrogen bonding and metal ion coordination .

Future Directions in Research

Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore its full pharmacological potential. Suggested areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity or reduce toxicity.

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